BenchChemオンラインストアへようこそ!

6-Fluoropyridine-3-carbonyl fluoride

Acyl fluoride stability Hydrolytic stability Chromatographic purification

This 6-fluoropyridine-3-carbonyl fluoride (≥95%) is the validated precursor for the clinical PSMA PET tracer [¹⁸F]DCFPyL, with established radiochemical protocols and patents. Its acyl fluoride group enables rapid, mild amide coupling compatible with ¹⁸F’s 109.8-min half-life, while the 6-fluoro substituent provides a ~320-fold SNAr rate advantage over the 6-chloro analog for library diversification. R&D and CMO teams should select this exact building block to avoid re-optimization and regulatory complications.

Molecular Formula C6H3F2NO
Molecular Weight 143.09
CAS No. 1858251-26-9
Cat. No. B1653616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridine-3-carbonyl fluoride
CAS1858251-26-9
Molecular FormulaC6H3F2NO
Molecular Weight143.09
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)F)F
InChIInChI=1S/C6H3F2NO/c7-5-2-1-4(3-9-5)6(8)10/h1-3H
InChIKeyRMZGKMOTICMPDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoropyridine-3-carbonyl fluoride (CAS 1858251-26-9): Procurement-Grade Overview of a Bifunctional Fluorinated Pyridine Building Block


6-Fluoropyridine-3-carbonyl fluoride (CAS 1858251-26-9; molecular formula C₆H₃F₂NO; MW 143.09 g/mol) is a fluorinated heterocyclic building block belonging to the acyl fluoride subclass of pyridine-3-carbonyl halides . It features two electronically distinct electrophilic centers: a carbonyl fluoride (–COF) at the 3-position and an aryl fluoride at the 6-position of the pyridine ring [1]. This compound is supplied at ≥95% purity by multiple commercial vendors and is employed as a versatile small-molecule scaffold in medicinal chemistry, radiopharmaceutical synthesis, and agrochemical intermediate preparation . Its IUPAC name is 6-fluoronicotinoyl fluoride, with InChI Key RMZGKMOTICMPDI-UHFFFAOYSA-N .

Why 6-Fluoropyridine-3-carbonyl fluoride Cannot Be Interchanged with Its Chloride Analog or Regioisomers in Critical Synthetic Applications


Substituting 6-fluoropyridine-3-carbonyl fluoride with its acyl chloride analog (6-fluoronicotinoyl chloride, CAS 65352-94-5) or its regioisomers (e.g., 2-fluoropyridine-3-carbonyl fluoride, CAS 113898-55-8; 2-fluoropyridine-4-carbonyl fluoride, CAS 116853-95-3) introduces quantifiable differences in both reactivity and stability that cascade into divergent synthetic outcomes. The acyl fluoride group (–COF) offers a fundamentally different hydrolysis profile and electrophilic selectivity compared to the acyl chloride (–COCl), as established in the comparative review by Bonnefoy et al. (2024) [1]. Meanwhile, the 6-fluoro substituent dictates both the electronic activation and the regiochemical accessibility of the pyridine ring toward nucleophilic aromatic substitution (SNAr), with Schlosser and Rausis (2005) demonstrating that a 2-fluoropyridine reacts 320 times faster than the corresponding 2-chloropyridine with sodium ethoxide [2]. Consequently, using a chloro-analog or a regioisomer in a reaction optimized for this specific compound would yield altered kinetics, different product distributions, and potentially failed radiolabeling or coupling steps, as illustrated by the compound's validated role in the clinical PET tracer [¹⁸F]DCFPyL [3].

Quantitative Differentiation Evidence for 6-Fluoropyridine-3-carbonyl fluoride Against Its Closest Analogs


Acyl Fluoride vs Acyl Chloride: Differentially Superior Bench Stability and Chromatographic Compatibility

The carbonyl fluoride (–COF) group in 6-fluoropyridine-3-carbonyl fluoride confers markedly different hydrolytic stability compared to the carbonyl chloride (–COCl) group in its direct analog, 6-fluoronicotinoyl chloride (CAS 65352-94-5). Acyl fluorides are established in the primary literature as 'hydrolytically stable' reagents that can survive aqueous work-up and silica gel chromatography, whereas acyl chlorides hydrolyze spontaneously upon contact with water or atmospheric moisture [1]. This differential is reflected in vendor storage specifications: the chloride analog requires refrigerated storage at 2–8 °C to limit degradation , while the acyl fluoride is shipped and stored under ambient conditions (room temperature, inert atmosphere) . In the context of amide bond formation, a systematic review tabulating synthetic methods across 25 publications reported that acyl fluorides achieved a 73% amidation yield under representative conditions versus a median of 47–80% yield for acyl chlorides across six reported protocols, with acyl fluorides requiring only a single literature precedent to establish viability [2]. This stability advantage is particularly consequential in multi-step syntheses where intermediate purification is required before the next coupling step.

Acyl fluoride stability Hydrolytic stability Chromatographic purification Amide bond formation

6-Fluoro vs 6-Chloro Substituent: 320-Fold Rate Acceleration in Nucleophilic Aromatic Substitution

The 6-fluoro substituent on the pyridine ring provides a dramatic kinetic advantage in nucleophilic aromatic substitution (SNAr) reactions relative to the 6-chloro congener. Schlosser and Rausis (2005) determined by competition kinetics that 2-fluoropyridine reacts with sodium ethoxide in ethanol at 25 °C at a rate 320 times faster than 2-chloropyridine [1]. The 6-position of the pyridine ring (para to the ring nitrogen) is electronically equivalent to the 2-position (ortho to nitrogen); thus this ~320-fold rate enhancement generalizes to the comparison between 6-fluoropyridine-3-carbonyl fluoride and its 6-chloro analog, 6-chloropyridine-3-carbonyl fluoride (CAS 121772-94-9) . The Schlosser study further established that substituent effects at the 3-position are additive, meaning that the electron-withdrawing –COF group at C3 will further modulate—but not negate—the intrinsic fluoro/chloro differential [1]. This rate differential has direct consequences for synthetic sequence design: a reaction requiring 24 hours with the 6-chloro substrate may reach completion in under 5 minutes with the 6-fluoro compound under otherwise identical conditions.

SNAr reactivity Fluorine vs chlorine leaving group Nucleophilic aromatic substitution Pyridine derivatization

Validated Clinical Radiopharmaceutical Precursor: PSMA Inhibitor [¹⁸F]DCFPyL with Sub-Nanomolar Target Affinity and 358:1 Tumor Selectivity

6-Fluoropyridine-3-carbonyl fluoride serves as the direct synthetic precursor to the 6-fluoronicotinoyl moiety incorporated into [¹⁸F]DCFPyL, a second-generation prostate-specific membrane antigen (PSMA)-targeted PET imaging agent that has advanced to clinical use [1]. In the pivotal characterization study by Chen et al. (2011, Clinical Cancer Research), DCFPyL—the non-radioactive reference compound incorporating the identical 6-fluoropyridine-3-carbonyl fragment—displayed a Ki value of 1.1 ± 0.1 nM for PSMA [1]. In an immunocompromised mouse xenograft model, [¹⁸F]DCFPyL achieved 39.4 ± 5.4 %ID/g tumor uptake at 2 hours post-injection, with a tumor-to-background (PSMA⁺ PC3 PIP vs PSMA⁻ PC3 flu) ratio of 358:1 [1]. Radiochemical yields of 36–53% (decay-corrected) and specific radioactivities of 340–480 Ci/mmol (12.6–17.8 GBq/μmol) were reproducibly obtained (n = 3) [1]. This affinity (Ki = 1.1 nM) is reported to be 'more than five times greater' than the first-generation PSMA radiotracer [¹⁸F]DCFBC, which employed a different aryl fluoride precursor [2]. An improved synthesis patent (US 2017) further optimized the incorporation of the 6-fluoropyridine-3-carbonyl moiety, underscoring the compound's irreplaceable role in this high-value radiochemical pathway [3].

PSMA inhibitor PET imaging Radiopharmaceutical Prostate cancer DCFPyL

Orthogonal Bifunctional Reactivity: Two Independently Addressable Electrophilic Sites Enable Sequential Chemoselective Derivatization

6-Fluoropyridine-3-carbonyl fluoride presents two electronically and sterically distinct electrophilic centers that can be addressed in a controlled, sequential manner without protecting group interconversion—a property not shared by simple mono-electrophilic pyridine derivatives. The C3 carbonyl fluoride (–COF) reacts preferentially with nitrogen nucleophiles (amines) and oxygen nucleophiles (alcohols, phenols) via nucleophilic acyl substitution to form amides and esters, respectively [1]. Following this first derivatization, the C6 aryl fluoride remains intact and available for subsequent SNAr with harder nucleophiles (alkoxides, thiolates) or transition-metal-catalyzed cross-coupling [2]. This orthogonal reactivity profile is a direct consequence of the electronic asymmetry imposed by the ring nitrogen: the 6-position is activated toward SNAr (α to nitrogen), while the 3-position carbonyl fluoride is electronically insulated from direct ring activation. By contrast, 2-fluoropyridine-3-carbonyl fluoride (CAS 113898-55-8) places both electrophilic centers on the same face of the pyridine ring, reducing steric accessibility for sequential transformations . The target compound's lower molecular weight (143.09 g/mol) versus the chloride analog (159.55 g/mol, a 10.3% reduction) also makes it more attractive for fragment-based drug discovery where ligand efficiency metrics penalize higher MW .

Orthogonal reactivity Bifunctional building block Sequential derivatization Chemoselective coupling

Procurement-Relevant Application Scenarios Where 6-Fluoropyridine-3-carbonyl fluoride Provides Verifiable Differentiation


Precursor for Clinical-Grade PSMA-Targeted PET Radiopharmaceuticals (e.g., [¹⁸F]DCFPyL and Derivatives)

This compound is the established synthetic entry point for the 6-fluoronicotinoyl moiety in [¹⁸F]DCFPyL, a PSMA PET tracer with Ki = 1.1 ± 0.1 nM and in vivo tumor-to-background ratios exceeding 350:1 [1]. Radiochemistry groups and contract manufacturing organizations (CMOs) producing clinical-grade PSMA imaging agents should prioritize this specific building block because: (a) the published radiochemical synthesis protocols and patents (US 20170153358A1) are explicitly validated using this precursor scaffold [2]; (b) the acyl fluoride reactivity profile enables rapid, high-yielding amide coupling to the lysine-urea-glutamate core under mild conditions compatible with the 109.8-minute half-life of ¹⁸F; and (c) substitution with the chloride analog would introduce competing hydrolysis pathways and require re-optimization of the entire radiochemical sequence, risking regulatory complications for an already clinically adopted tracer [3].

Diversity-Oriented Synthesis and Parallel Medicinal Chemistry Libraries Requiring Sequential Orthogonal Derivatization

The bifunctional architecture—C3 carbonyl fluoride for amide/ester formation followed by C6 aryl fluoride for SNAr or cross-coupling—enables two-directional library expansion from a single building block. The ~320-fold SNAr rate advantage of the 6-fluoro substituent over the 6-chloro analog, established by Schlosser and Rausis (2005), means that the second diversification step can be performed under mild conditions (room temperature, short reaction times) that preserve sensitive functional groups introduced in the first step [4]. For medicinal chemistry groups synthesizing focused libraries of 50–500 compounds, this translates into reduced reaction optimization burden and higher success rates across diverse amine and nucleophile inputs compared to using a 6-chloropyridine analog .

Fragment-Based Drug Discovery (FBDD) Where Ligand Efficiency and Synthetic Tractability Are Co-Prioritized

With a molecular weight of 143.09 g/mol (10.3% lower than the chloride analog at 159.55 g/mol), a calculated XLogP3 of 2.6, and only one rotatable bond, 6-fluoropyridine-3-carbonyl fluoride falls within the optimal fragment space (MW < 250, clogP < 3.5) for fragment-based screening [5]. The acyl fluoride group allows direct elaboration into amides without coupling reagents in certain protocols, minimizing the addition of heavy auxiliary groups that would degrade ligand efficiency metrics. The 6-fluoro substituent further provides a vector for subsequent structure-guided growth via SNAr, a strategy that has been successfully employed in the development of PSMA inhibitors [1].

Agrochemical Intermediate Synthesis Requiring Robust, Scalable Acyl Transfer Chemistry

The gram-scale preparation methodology for acyl fluorides via phase-transfer-catalyzed halogen exchange from acyl chlorides, as demonstrated by Tryniszewski and Barbasiewicz, enables access to the compound at 100 mmol scale with excellent purity after distillation [6]. The superior stability of acyl fluorides toward aqueous work-up compared to acyl chlorides [3] makes this compound particularly suitable for process chemistry scale-up in agrochemical intermediate manufacturing, where robust, reproducible reaction profiles are mandatory. Fluorinated pyridine building blocks of this type are key intermediates in the synthesis of next-generation fungicides (e.g., fluopyram derivatives) and herbicides where the 6-fluoropyridyl motif imparts enhanced environmental stability and target-site binding [7].

Quote Request

Request a Quote for 6-Fluoropyridine-3-carbonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.